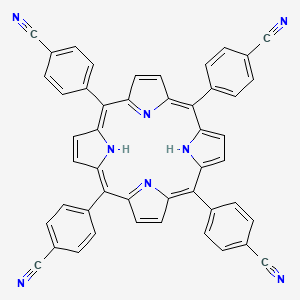

5,10,15,20-四(4-氰基苯基)卟啉

描述

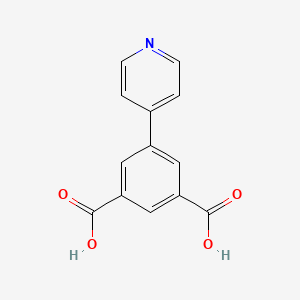

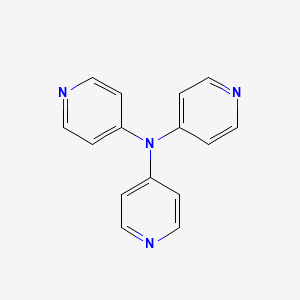

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a chemical compound with the molecular formula C48H26N8 . It is a purple solid and its IUPAC name is 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzonitrile .

Synthesis Analysis

The synthesis of porphyrins, including 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, can be achieved through a two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is complex and involves multiple chemical bonds . The structure can be analyzed using various techniques such as UV pump – N K-edge probe X-ray absorption spectroscopy in combination with time-dependent density .Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are complex and can involve multiple steps . The reaction mechanisms can be studied using various techniques and methodologies.Physical And Chemical Properties Analysis

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a purple solid with a molecular weight of 714.79 . It is stable at room temperature and is soluble in organic solvents .科学研究应用

光物理和光谱性质

- 在纳米材料中的应用:5,10,15,20-四苯基卟啉衍生物用于合成杂化二氧化硅纳米材料。这些材料表现出独特的光电和表面性质,使其适用于医学、传感器配方以及作为光降解有机化合物的催化剂 (Fagadar-Cosma 等人,2009 年)。

催化和聚合

- 钴卟啉催化的共聚合:钴(III) 氯化物卟啉配合物,包括 5,10,15,20-四(4-氰基苯基)卟啉的变体,已被探索其在环氧丙烷/CO2 偶联和共聚中的反应性,展示了在生产聚(碳酸丙烯)方面的优异活性 (Anderson 等人,2012 年)。

光动力疗法

- 肿瘤光敏剂:5,10,15,20-四(4-氰基苯基)卟啉的衍生物,特别是羟基苯基变体,在可见光谱的红色区域表现出强吸收,并且作为肿瘤光敏剂非常有效 (Bonnett 等人,1989 年)。

传感器开发

- 基于 PVC 的膜电位传感器:四苯基卟啉及其衍生物,包括 5,10,15,20-四(4-甲基苯基)卟啉,已被用于开发基于 PVC 的膜传感器,用于选择性检测 Ni2+ 离子 (Gupta 等人,1997 年)。

电催化

- 氧释放反应中的电催化活性:超分子配合物中的 5,10,15,20-四(氰基苯基)卟啉配体,例如 [Cu(CNTCPP)],对氧释放反应表现出显着的电催化活性,使其成为该领域的有效材料 (Huang 等人,2018 年)。

光物理研究

- 光物理性质的研究:已经对对称卟啉(包括 5,10,15,20-四(4-氰基苯基)卟啉的衍生物)进行了研究,以了解其光物理性质,特别关注荧光和单线态氧的产生 (Ormond 和 Freeman,2013 年)。

光催化

- 有机化合物的な光催化降解:已经合成了一种基于 5,10,15,20-四(4-氰基苯基)卟啉结构的新型中卟啉,并将其用于有机化合物(如 4-硝基苯酚)的光催化降解,显示出显着的效果 (Wang 等人,2009 年)。

作用机制

Target of Action

The primary targets of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) are Leishmania spp and oxygen evolution reaction (OER) . In the context of Leishmania spp, TCNPP acts as a photodynamic agent, reducing the viability of the parasites . In the context of OER, TCNPP exhibits electrocatalytic activity .

Mode of Action

TCNPP interacts with its targets through photodynamic properties and electrocatalytic activity . When TCNPP is exposed to light, it generates singlet oxygen, which is toxic to Leishmania spp . In the case of OER, TCNPP facilitates the oxidation of water to produce oxygen .

Biochemical Pathways

The biochemical pathways affected by TCNPP primarily involve the generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that can cause oxidative damage to cells, leading to cell death . In the context of OER, TCNPP facilitates the splitting of water into hydrogen and oxygen .

Pharmacokinetics

Its photodynamic properties suggest that it may be activated upon absorption of light, and its effects would be localized to the area of illumination .

Result of Action

The action of TCNPP results in the reduction of viability of Leishmania spp and the production of oxygen from water . In the former case, this can potentially be used for the treatment of leishmaniasis . In the latter case, it can be used for energy storage and generation .

Action Environment

The action of TCNPP is influenced by environmental factors such as light and pH . Light is necessary for the activation of TCNPP’s photodynamic properties . The electrocatalytic activity of TCNPP towards OER is observed in alkaline conditions (1.0 M KOH) .

生化分析

Biochemical Properties

The biochemical properties of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not fully elucidated yet. Porphyrins in general are known to interact with various biomolecules. They can bind to proteins and enzymes, often through coordination bonds with metal ions, and can also interact with nucleic acids. The nature of these interactions can vary widely, from non-covalent binding to covalent modification .

Cellular Effects

The cellular effects of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not fully understood. Porphyrins and their derivatives have been shown to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is not fully known. Porphyrins are known to interact with biomolecules at the molecular level. They can bind to proteins and nucleic acids, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin in laboratory settings are not well-documented. Porphyrins are generally stable compounds. They can be stored at room temperature in the dark, in an inert atmosphere .

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin at different dosages in animal models have not been reported in the literature. The toxicity and adverse effects of porphyrins at high doses are well-known and would be an important consideration in any potential therapeutic applications .

Metabolic Pathways

The metabolic pathways involving 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not well-characterized. Porphyrins are involved in a number of important biological pathways, including heme biosynthesis .

Transport and Distribution

Porphyrins are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .

Subcellular Localization

Porphyrins and their derivatives can be found in various subcellular compartments, depending on their specific structures and properties .

属性

IUPAC Name |

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFPEIUSQBFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)